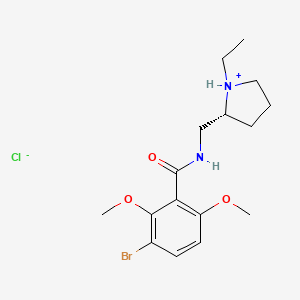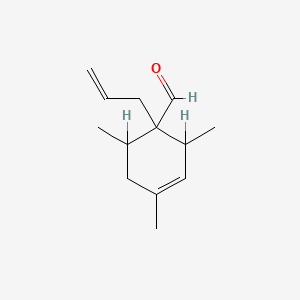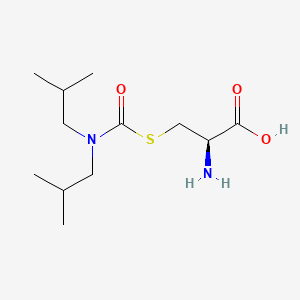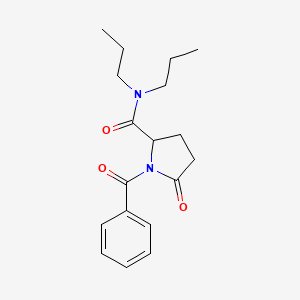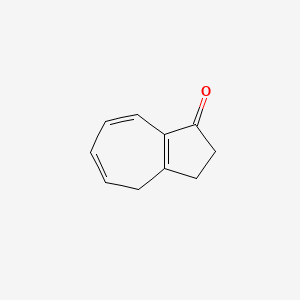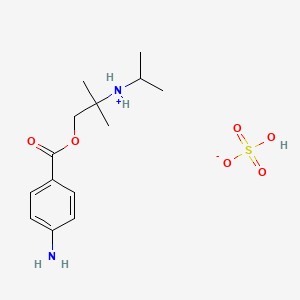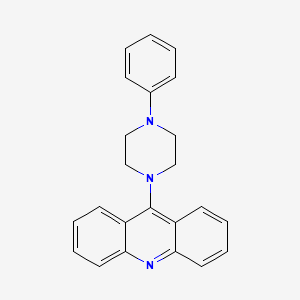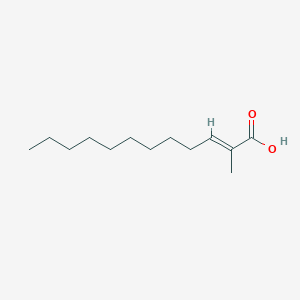
2-Methyl-2-dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-dodecenoic acid is an organic compound belonging to the class of unsaturated fatty acids It is characterized by the presence of a double bond at the second carbon atom and a methyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-dodecenoic acid can be synthesized through a multi-step process involving bromination, dehydrobromination, and saponification. The process begins with the bromination of methyl 2-methyldodecanoate using N-bromosuccinimide. This is followed by dehydrobromination with quinoline and finally, saponification of the ester to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) and chlorination agents are frequently used.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated derivatives
Scientific Research Applications
2-Methyl-2-dodecenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-dodecenoic acid involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of events that lead to biofilm dispersion and changes in gene expression. This process involves the modulation of quorum sensing pathways, which are crucial for bacterial virulence and persistence .
Comparison with Similar Compounds
- cis-11-Methyl-2-dodecenoic acid
- cis-2-Decenoic acid
- 2-Methylenedodecanoic acid
Comparison: 2-Methyl-2-dodecenoic acid is unique due to its specific structure, which includes a methyl group and a double bond at the second carbon. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and biological activities. For instance, cis-11-Methyl-2-dodecenoic acid and cis-2-Decenoic acid also act as signaling molecules but differ in their chain length and position of the double bond .
Properties
CAS No. |
53663-29-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(E)-2-methyldodec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ |
InChI Key |
JVAKNQLSBYBCSZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C(\C)/C(=O)O |
Canonical SMILES |
CCCCCCCCCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


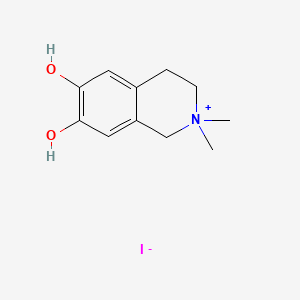
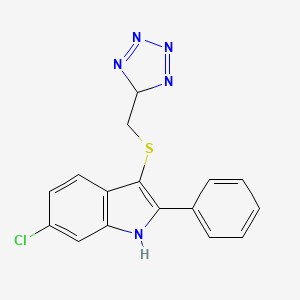
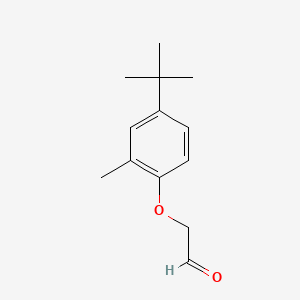
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
